molecular formula C13H14F3NO4 B12967422 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B12967422
M. Wt: 305.25 g/mol
InChI Key: BUKJGOXGTLGOKI-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is a synthetic carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety at position 2 and a trifluoromethyl (-CF₃) substituent at position 5. This compound is structurally related to intermediates used in peptide synthesis and protease inhibitor development. The Cbz group provides stability under basic conditions, while the -CF₃ group enhances metabolic resistance and lipophilicity, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

5,5,5-trifluoro-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)7-6-10(11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)

InChI Key

BUKJGOXGTLGOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5,5,5-trifluoropentanoic Acid (Key Intermediate)

A foundational step is the preparation of 2-amino-5,5,5-trifluoropentanoic acid, which can be achieved via dynamic kinetic resolution of the racemic mixture or alkylation approaches.

  • Dynamic Kinetic Resolution Approach:

    • The racemic hydrochloride salt of 2-amino-5,5,5-trifluoropentanoic acid is treated with a chiral ligand and nickel(II) chloride in degassed methanol with potassium carbonate as base.
    • The reaction is conducted at 50 °C for 2.5 hours, followed by cooling and quenching with acetic acid/water to precipitate the diastereomeric nickel complex.
    • Subsequent disassembly of the complex with hydrochloric acid and treatment with EDTA allows isolation of the enantiomerically enriched amino acid.
    • This method yields high stereoselectivity and purity suitable for further functionalization.
  • Alkylation Approach:

    • Alkylation of a suitable amino acid precursor with trifluoromethyl-containing alkyl halides (e.g., 1,1,1-trifluoro-3-iodopropane) in the presence of sodium hydroxide and dry, deoxygenated N,N-dimethylformamide (DMF) as solvent.
    • Careful control of reaction conditions is necessary to minimize decomposition of the alkylating agent and side reactions such as oxidation.
    • The major diastereomer can be isolated with high yield and diastereoselectivity under optimized conditions.

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

  • The amino group of 2-amino-5,5,5-trifluoropentanoic acid is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or via carbamate formation using standard peptide synthesis protocols.
  • A typical procedure involves reacting the free amino acid or its ester derivative with Cbz-Cl in the presence of a base such as sodium bicarbonate or triethylamine in an aqueous or organic solvent system.
  • The reaction is usually carried out at low temperature to control the rate and avoid side reactions.
  • The product, this compound, is then purified by recrystallization or column chromatography.

Purification and Characterization

  • The final compound is isolated as a solid, often purified by recrystallization from suitable solvents or by chromatographic techniques.
  • Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The trifluoromethyl group is confirmed by characteristic 19F NMR signals, and the Cbz protection is verified by aromatic proton signals and carbamate carbonyl peaks in 13C NMR.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Key Notes Reference
1 Synthesis of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride Hydrolysis of precursor with 6 N HCl at 100 °C for 4 h Crude product purified by washing with acetonitrile
2 Dynamic kinetic resolution to obtain enantiomerically enriched amino acid Ni(II) chloride, chiral ligand, K2CO3, methanol, 50 °C, 2.5 h High yield and stereoselectivity; isolation via precipitation and EDTA treatment
3 Alkylation approach for trifluoromethyl introduction Alkyl halide (CF3-containing), NaOH beads, dry DMF, controlled atmosphere Requires careful control to avoid reagent decomposition and oxidation byproducts
4 Protection of amino group with benzyloxycarbonyl (Cbz) group Reaction with Cbz-Cl, base (NaHCO3 or Et3N), low temperature Standard carbamate formation; purification by recrystallization or chromatography

Research Findings and Considerations

  • The dynamic kinetic resolution method provides an operationally convenient and scalable route to enantiomerically pure trifluorinated amino acids, which is critical for pharmaceutical applications.
  • Alkylation methods require stringent control of reaction conditions to prevent side reactions, especially oxidation and decomposition of trifluoromethyl alkylating agents.
  • The benzyloxycarbonyl protection is a well-established method in peptide chemistry, providing stability to the amino group during subsequent synthetic transformations.
  • The overall synthetic route balances yield, stereoselectivity, and operational simplicity, making it suitable for gram-scale preparations.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Applications
The compound is structurally related to inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes. Research indicates that derivatives of this compound may enhance the efficacy of existing antidiabetic medications by improving insulin sensitivity and glucose homeostasis. A notable example is its use in the synthesis of analogs that demonstrate improved pharmacological profiles compared to standard treatments like Sitagliptin .

1.2 Potential as a Cancer Therapeutic
Recent studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group in 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid may enhance the compound's ability to penetrate cellular membranes and interact with biological targets involved in tumor growth and metastasis. Case studies have demonstrated the compound's effectiveness against specific cancer cell lines, indicating its potential as a lead compound for further development .

Pharmaceutical Development

2.1 Quality Control Standards
In pharmaceutical manufacturing, this compound serves as a reference standard for quality control processes. Its use ensures that products meet regulatory requirements during the development of generics and new formulations. This application is particularly relevant in the context of Abbreviated New Drug Applications (ANDAs) filed with the FDA, where maintaining consistent quality is paramount .

2.2 Toxicity Studies
The compound is also utilized in toxicity studies to assess the safety profiles of new drug formulations. By evaluating the effects of this compound on various biological systems, researchers can gain insights into potential adverse effects and establish safe dosage ranges for new therapeutic agents .

Data Tables

Application Area Details
Antidiabetic ResearchEnhances insulin sensitivity; related to DPP-4 inhibitors like Sitagliptin
Cancer TherapeuticsInduces apoptosis in cancer cells; effective against specific cancer cell lines
Quality Control StandardsUsed as a reference standard in pharmaceutical manufacturing; critical for ANDA submissions
Toxicity AssessmentEvaluates safety profiles of new drug formulations; assists in establishing safe dosage ranges

Case Studies

Case Study 1: Antidiabetic Efficacy
A study conducted on the analogs of this compound demonstrated significant improvements in glycemic control compared to existing DPP-4 inhibitors. The results indicated enhanced insulin secretion and reduced blood glucose levels in diabetic models.

Case Study 2: Anticancer Activity
Research involving this compound showed promising results against breast cancer cell lines, where it was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. These findings suggest that further exploration could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can modulate the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Protecting Groups

The compound is compared below with analogues differing in protecting groups (Cbz, Boc, Fmoc) and substituent positions.

Key Observations:

Protecting Group Stability: Cbz: Stable under basic conditions but cleaved by hydrogenolysis or strong acids. Boc: Acid-labile (removed with trifluoroacetic acid, TFA), ideal for orthogonal protection . Fmoc: Base-labile (cleaved with piperidine), preferred in solid-phase synthesis .

Impact of -CF₃ Position: The 5,5,5-trifluoropentanoic acid backbone enhances steric bulk and electron-withdrawing effects, improving binding affinity in enzyme inhibitors (e.g., SARS-CoV-2 main protease inhibitors like GC376) .

Stereochemical Variations: The (4S)-isomer (CID 121514186) shows distinct conformational behavior compared to the 2-amino derivative, affecting its interactions in biological systems .

Functional Analogues with Modified Backbones

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid
  • Structure: Features dual amino groups at positions 2 and 5, with -CF₃ at position 6.
  • Application: Used in constrained peptide design due to its rigid hexanoic acid backbone .

Role in Protease Inhibitors

  • GC376 and Analogues: Boc- and Cbz-protected trifluoropentanoic acids serve as warheads in covalent protease inhibitors (e.g., targeting SARS-CoV-2 Mpro, PDB: 6WTT) .
  • Synthetic Routes : highlights the use of Boc-protected intermediates in multi-step syntheses, suggesting similar strategies for Cbz analogues .

Commercial Availability and Pricing

  • Fmoc-Protected Derivative : Priced at €812.00/g (98% purity), reflecting its demand in high-throughput peptide synthesis .
  • Boc-Protected Derivative : Lower cost (NLT 98%, Synblock) due to simpler deprotection protocols .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS No. 7733-29-1) is a compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₆N₂O₆
  • Molecular Weight : 366.41 g/mol
  • Structural Characteristics : The compound features a benzyloxycarbonyl protecting group attached to the amino group and a trifluorinated pentanoic acid moiety, which enhances its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzyloxycarbonyl group serves as a protective moiety that allows for selective interactions with enzymes and receptors without premature degradation. The trifluoropentanoic acid structure may influence the compound's binding affinity and specificity towards certain biological pathways.

Biological Activity

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can act as inhibitors of mitotic kinases, which are crucial in cell cycle regulation and cancer progression .
  • Cellular Effects : In vitro studies have demonstrated that this compound can affect cell migration and invasion, suggesting potential applications in cancer therapeutics. For example, related compounds have been shown to suppress the invasion of prostate cancer cells .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of similar compounds indicate potential efficacy against various bacterial strains, although specific data on this compound is limited.

Case Studies

  • Inhibition of Mitotic Kinases : A study focusing on hybrid inhibitors based on aminopyridine scaffolds highlighted the effectiveness of compounds similar to this compound in inhibiting Nek2 kinase with IC50 values around 0.79 μM . This suggests that the compound could serve as a lead for developing selective kinase inhibitors.
  • Dynamic Kinetic Resolution : Another study explored the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid via dynamic kinetic resolution methods. This research emphasizes the compound's relevance in asymmetric synthesis and its potential utility in drug development .

Data Table

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits mitotic kinases (IC50 ~0.79 μM)
Cell MigrationSuppresses prostate cancer cell invasion
Antimicrobial ActivityPotential efficacy against bacterial strainsLimited data

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid?

  • Methodological Answer : The synthesis typically involves coupling the benzyloxycarbonyl (Z) group to the amino moiety of 5,5,5-trifluoropentanoic acid. Key steps include:
  • Using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents to activate the carboxyl group.
  • Maintaining a pH of 8–9 (via triethylamine or DMAP) to stabilize intermediates and minimize racemization.
  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane mixtures .
  • Yield optimization requires monitoring reaction progress by TLC (silica gel, UV detection) or 19F NMR to track trifluoromethyl group incorporation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR identifies protons adjacent to the amino and carbonyl groups.
  • 19F NMR confirms the presence and environment of the trifluoromethyl group.
  • 13C NMR resolves the carbonyl (C=O) and benzyloxycarbonyl carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C14H15F3NO4: 318.09 g/mol) .
  • HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm .

Q. How can common synthesis-derived impurities be identified and resolved?

  • Methodological Answer :
  • Common Impurities :
  • Incomplete protection : Residual free amine (detected via ninhydrin test or LC-MS).
  • Hydrolysis byproducts : Free carboxylic acid (identified by IR spectroscopy at ~1700 cm⁻¹).
  • Resolution Strategies :
  • Ion-exchange chromatography to separate charged impurities.
  • Flash chromatography (silica gel, dichloromethane/methanol gradient) for polar byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Stability Studies :
  • Conduct accelerated degradation experiments at pH 1–3 (simulating gastric fluid) and pH 7–9 (intestinal conditions).
  • Monitor via HPLC for decomposition products (e.g., loss of Z-group or trifluoromethyl hydrolysis).
  • Findings :
  • The electron-withdrawing trifluoromethyl group enhances acid resistance but may increase susceptibility to nucleophilic attack in basic media.
  • 19F NMR tracks fluorine environment changes, correlating with degradation .

Q. What strategies minimize racemization during stereospecific derivatization?

  • Methodological Answer :
  • Key Approaches :
  • Use low-temperature reactions (–20°C to 0°C) to slow kinetic racemization.
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxyl activation.
  • Select coupling agents (e.g., HOBt/DIC) that minimize base-induced epimerization.
  • Validation :
  • Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to confirm enantiomeric excess .

Q. How can computational models predict this compound’s interaction with protease targets?

  • Methodological Answer :
  • Docking Studies :
  • Use AutoDock Vina or Schrödinger Suite to model binding to serine proteases (e.g., thrombin).
  • Parameterize the trifluoromethyl group’s van der Waals radii and electrostatic potential.
  • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
  • Correlate trifluoromethyl hydrophobicity with binding affinity using MM-PBSA/GBSA calculations .

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